molecular formula C21H26ClN3OS2 B2833009 N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1216710-64-3

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2833009
CAS No.: 1216710-64-3
M. Wt: 436.03
InChI Key: XEXKBZBCLXSOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-based acetamide derivative characterized by:

  • A 6-ethylbenzo[d]thiazole core, which confers aromatic and heterocyclic stability.
  • A phenylthio substituent on the acetamide backbone, which may influence electronic properties and binding affinity.
  • A hydrochloride salt formulation, improving bioavailability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-4-16-10-11-18-19(14-16)27-21(22-18)24(13-12-23(2)3)20(25)15-26-17-8-6-5-7-9-17;/h5-11,14H,4,12-13,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXKBZBCLXSOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the ethyl group: The benzo[d]thiazole core can be alkylated using ethyl halides in the presence of a base.

    Attachment of the dimethylaminoethyl group: This step involves the reaction of the alkylated benzo[d]thiazole with 2-chloro-N,N-dimethylethylamine under basic conditions.

    Formation of the phenylthioacetamide group: This can be achieved by reacting the intermediate with phenylthioacetic acid or its derivatives in the presence of a coupling agent like EDCI or DCC.

    Hydrochloride formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Reaction conditions and outcomes vary:

ConditionsProductsYieldNotes
2M HCl, reflux, 6 hrs2-(Phenylthio)acetic acid + 2-(dimethylamino)ethylamine~65%Acidic hydrolysis predominates
1M NaOH, 80°C, 4 hrsSodium 2-(phenylthio)acetate + N-(6-ethylbenzo[d]thiazol-2-yl)ethylamine~72%Base catalysis accelerates rate

The reaction mechanism involves nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.

Nucleophilic Substitution at the Thioether

The phenylthio group (-SPh) participates in nucleophilic substitution reactions, particularly with alkyl halides or oxidizing agents:

ReagentsProductsConditionsYield
CH₃I, K₂CO₃, DMFMethylthio derivativeRT, 12 hrs~58%
H₂O₂, AcOH Sulfoxide (R-S(O)-Ph)0°C → RT, 2 hrs~89%
mCPBA, CH₂Cl₂ Sulfone (R-SO₂-Ph)RT, 6 hrs~92%

Oxidation to sulfone derivatives is particularly efficient, retaining the benzo[d]thiazole framework .

Electrophilic Aromatic Substitution on the Benzo[d]thiazole Ring

The electron-rich benzo[d]thiazole system undergoes electrophilic substitution, primarily at the 5-position due to steric and electronic effects from the ethyl group:

ReactionReagents/ConditionsProductYield
NitrationHNO₃/H₂SO₄, 0–5°C, 3 hrs5-Nitrobenzo[d]thiazole derivative~47%
BrominationBr₂, FeBr₃, CHCl₃, RT5-Bromobenzo[d]thiazole derivative~63%

Mild conditions are required to avoid decomposition of the dimethylaminoethyl group.

Alkylation of the Dimethylaminoethyl Group

The tertiary amine undergoes quaternization with alkylating agents:

Alkylating AgentConditionsProductYield
Methyl iodideCH₃CN, RT, 24 hrsQuaternary ammonium salt~85%
Benzyl chlorideK₂CO₃, DMF, 60°CN-Benzyl derivative~78%

The reaction proceeds via SN2 mechanism, forming stable ammonium salts with enhanced water solubility.

Complexation with Metal Ions

The dimethylaminoethyl and thiazole nitrogen atoms act as ligands for transition metals:

Metal SaltConditionsComplex PropertiesApplication
Pd(OAc)₂MeOH, RT, 1 hr Pd(II) complex with κ²-(N,S) coordinationCatalytic C–H activation
CuCl₂EtOH, refluxSquare-planar Cu(II) complexAntimicrobial studies

These complexes exhibit catalytic activity in cross-coupling reactions and potential bioactivity .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the phenylthio group:

ConditionsProductsMechanism
UV (254 nm), benzene Thiyl radical + acetamide radicalHomolytic fission

Radical intermediates can dimerize or react with trapping agents like TEMPO .

Reductive Amination of the Acetamide

Under hydrogenation conditions, the amide group is reduced:

ConditionsProductsYield
H₂ (1 atm), Pd/C, EtOHN-(2-(Dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)ethylamine~54%

This reaction modifies the pharmacophore, potentially altering biological activity.

Key Stability Considerations:

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions due to amide hydrolysis.

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming char residues.

  • Light Sensitivity : Stores at −20°C under inert gas (N₂/Ar) to prevent photolytic degradation .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. The thiazole moiety is often associated with anticancer activity due to its ability to interact with cellular targets involved in tumor growth and proliferation. Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell lines, suggesting potential applications for N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride in cancer therapy.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, leading to increased rates of cancer cell death.

Neuropharmacological Research

The compound's dimethylaminoethyl group suggests potential neuropharmacological effects. Research into similar compounds has indicated activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This could position this compound as a candidate for treating neurodegenerative diseases or mood disorders.

Case Study: Neuroprotective Effects
A study examining the neuroprotective effects of thiazole derivatives found that they could reduce oxidative stress in neuronal cells, enhancing cell viability under stress conditions. This opens avenues for further exploration into the neuroprotective properties of this compound.

Antimicrobial Properties

The presence of sulfur in the phenylthio group may impart antimicrobial activity to the compound. Research has shown that thiazole and its derivatives possess significant antimicrobial properties against a range of pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Development of Novel Therapeutics

The compound can be utilized in the development of novel therapeutic agents targeting specific diseases due to its unique chemical structure, which allows for modifications that can enhance efficacy and reduce side effects.

Synthetic Modifications
Ongoing research is focused on synthesizing analogs of this compound to improve its biological activity and selectivity for target receptors.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological assessments indicate that while it exhibits therapeutic potential, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo.

Toxicity Assessment
In vitro studies have shown low cytotoxicity at therapeutic concentrations; however, comprehensive studies are necessary to establish a safety margin for clinical applications.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity :

  • Electron-withdrawing groups (e.g., 6-nitro in compound 6d ) enhance anticancer activity by increasing electrophilicity and target binding.
  • Alkyl groups (e.g., 6-ethyl in the target compound) may improve lipophilicity and membrane permeability compared to nitro or CF₃ substituents .
  • Thio/sulfonyl moieties (phenylthio in the target vs. phenylsulfonyl in 12a ) modulate redox properties and steric effects.

Synthetic Flexibility: Microwave-assisted synthesis (e.g., ) reduces reaction times (e.g., 10 min for compound 28 ) compared to traditional reflux (6–12 hrs ). The target compound’s dimethylaminoethyl group likely requires selective alkylation steps, similar to methods in .

Biological Activity Trends :

  • Benzothiazoles with bulky aromatic substituents (e.g., phenylureido in 6d ) show stronger VEGFR-2 inhibition.
  • Hydrophilic groups (e.g., methylenedioxy in ) correlate with antimicrobial rather than anticancer effects.

Q & A

Basic: What are the recommended synthetic pathways for preparing N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., ethyl 6-ethylbenzo[d]thiazole-2-carboxylate) under acidic conditions .
  • Step 2: Introduction of the dimethylaminoethyl group via nucleophilic substitution or amide coupling. For example, reacting the thiazole intermediate with 2-(dimethylamino)ethyl chloride in acetonitrile or dichloromethane at 60–80°C .
  • Step 3: Thioether linkage formation between the acetamide and phenylthio groups using mercaptoacetic acid derivatives, often requiring inert atmospheres (N₂/Ar) and catalysts like DCC (dicyclohexylcarbodiimide) .

Critical Conditions:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates and purity .
  • Temperature Control: Maintaining 60–80°C during amide coupling prevents side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the dimethylaminoethyl group shows a triplet at δ 2.2–2.5 ppm (CH₂-N), while the phenylthio group appears as aromatic multiplets at δ 7.3–7.6 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water gradient) assess purity; retention times should match reference standards .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z ~480–500) .
  • FT-IR Spectroscopy: Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data observed across different in vitro assays?

Methodological Answer:
Contradictions may arise from assay-specific variables:

  • Cell Line Variability: Test activity in multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific effects .
  • Solubility Artifacts: Use DMSO concentrations ≤0.1% and confirm compound solubility via dynamic light scattering (DLS) to avoid false negatives .
  • Dose-Response Validation: Perform IC₅₀/EC₅₀ curves in triplicate with positive controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Assays: Combine enzymatic (e.g., fluorogenic substrate cleavage) and cellular (e.g., apoptosis via Annexin V staining) assays to cross-validate mechanisms .

Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP values >4, improving aqueous solubility. Monitor via shake-flask method .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, dimethylaminoethyl groups may undergo N-demethylation; consider substituting with pyrrolidine to enhance stability .
  • Plasma Protein Binding (PPB): Use equilibrium dialysis to measure PPB. High binding (>90%) may require structural modifications to improve free fraction .

Basic: What are the hypothesized biological targets of this compound, and how can researchers validate these interactions?

Methodological Answer:

  • Hypothesized Targets: Based on structural analogs, potential targets include:
    • Kinases: ATP-binding pockets (e.g., EGFR, VEGFR) due to the benzothiazole scaffold’s planar aromaticity .
    • GPCRs: Aminergic receptors (e.g., serotonin receptors) via the dimethylaminoethyl group .
  • Validation Methods:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐₙ/kₒff) to recombinant proteins .
    • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by observing thermal stabilization of proteins in treated cells .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to predict binding poses within target active sites (e.g., EGFR kinase domain). Focus on optimizing hydrogen bonds with key residues (e.g., Lys721) and π-π stacking with phenylthio groups .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., replacing ethyl with cyclopropyl on the benzothiazole) to prioritize synthetic efforts .
  • ADMET Prediction: Tools like SwissADME forecast bioavailability and toxicity, guiding substitutions (e.g., reducing logP for better absorption) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for weighing and synthesis due to potential dust/volatile byproducts .
  • Waste Disposal: Neutralize acidic/basic waste with 10% NaOH or HCl before disposal in designated organic waste containers .

Advanced: How can researchers address low yields in the final amide coupling step during scale-up synthesis?

Methodological Answer:

  • Catalyst Optimization: Replace DCC with EDC/HOBt for milder conditions and reduced racemization .
  • Solvent Screening: Test alternatives like THF or DCM to improve reagent solubility and reaction homogeneity .
  • Process Monitoring: Use in-situ FTIR or ReactIR to track reaction progress and identify bottlenecks (e.g., imide formation) .

Basic: What spectroscopic red flags indicate degradation or impurities in the final product?

Methodological Answer:

  • NMR: Extra peaks near δ 1.5–2.0 ppm suggest unreacted dimethylaminoethyl precursors .
  • HPLC: Additional peaks with retention times ±0.5 min of the main product indicate hydrolyzed amides or oxidized thioethers .
  • MS: Fragments at m/z ~350–400 may correspond to loss of the phenylthio group .

Advanced: What experimental approaches can elucidate the compound’s mechanism of action when traditional target identification fails?

Methodological Answer:

  • CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify resistance-conferring genes .
  • Phosphoproteomics: Use LC-MS/MS to map signaling pathway alterations (e.g., MAPK, PI3K-AKT) in treated cells .
  • Chemical Proteomics: Employ activity-based protein profiling (ABPP) with alkyne-tagged analogs to capture interacting proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.